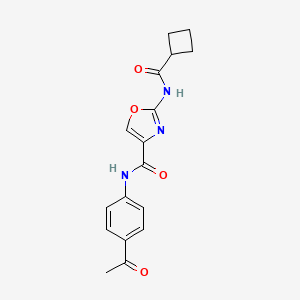

N-(4-acetylphenyl)-2-cyclobutaneamido-1,3-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(cyclobutanecarbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-10(21)11-5-7-13(8-6-11)18-16(23)14-9-24-17(19-14)20-15(22)12-3-2-4-12/h5-9,12H,2-4H2,1H3,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVVAKQSRTWBGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-cyclobutaneamido-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the cyclobutane ring and the acetylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-cyclobutaneamido-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert ketones or aldehydes to alcohols.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(4-acetylphenyl)-2-cyclobutaneamido-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-cyclobutaneamido-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Motifs and Functional Groups

The compound’s distinct features include:

- Cyclobutaneamido group : Introduces conformational strain, influencing reactivity and solubility.

- 4-Acetylphenyl carboxamide : Enhances lipophilicity and π-π stacking interactions.

Comparison to Pharmacopeial Compounds (PF 43(1)) : The Pharmacopeial Forum lists compounds like (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid, which differ significantly in their structural frameworks. These analogs feature thiazolidine rings and bicyclo systems instead of oxazole and cyclobutane groups, leading to divergent physicochemical properties (e.g., solubility, stability).

| Feature | Target Compound | PF 43(1) Analogs |

|---|---|---|

| Core Structure | 1,3-Oxazole | Thiazolidine/Bicyclo systems |

| Substituents | Cyclobutaneamido, acetylphenyl | Carboxyalkyl, dimethylthiazolidine |

| Conformational Strain | High (cyclobutane) | Moderate (thiazolidine) |

| Aromatic Interactions | Strong (oxazole + acetylphenyl) | Limited (aliphatic dominance) |

Crystallographic and Computational Analysis

- Structural Refinement : The target compound’s structure is refined using SHELXL, a program optimized for small-molecule crystallography . In contrast, macromolecular analogs often require pipelines combining SHELXC/D/E for phasing .

- Visualization Tools : Mercury enables side-by-side comparison of crystal structures, highlighting differences in hydrogen-bonding networks and packing efficiency . For example, the acetylphenyl group in the target compound forms stronger π-π interactions than the aliphatic chains in PF 43(1) analogs.

Pharmacological and Physicochemical Properties

While specific pharmacological data for the target compound is unavailable in the provided evidence, structural insights suggest:

- Solubility : The cyclobutaneamido group may reduce aqueous solubility compared to PF 43(1) compounds with polar carboxy groups.

- Stability : Conformational strain in cyclobutane could lower thermal stability relative to thiazolidine-based analogs.

Research Findings and Methodological Insights

- Software Utilization : The WinGX suite and ORTEP-3 are critical for generating publication-quality thermal ellipsoid diagrams, aiding in the interpretation of steric effects .

- Morphology Prediction : Mercury’s morphology module predicts crystal habits, which correlate with dissolution rates—a key factor in bioavailability .

Biological Activity

N-(4-acetylphenyl)-2-cyclobutaneamido-1,3-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its structure-activity relationships (SAR), antimicrobial efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is known for its diverse biological activities. The oxazole moiety is often associated with antimicrobial and anticancer properties. The specific structure of this compound includes:

- Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Cyclobutane Amide : A cyclic amide that contributes to the compound's stability and biological activity.

- Acetylphenyl Group : This substitution may enhance lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives. For instance, several derivatives have been tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The findings suggest that compounds with similar structures exhibit promising antibacterial activity:

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (Ampicillin) | 10 | E. coli |

| Reference Compound (Streptomycin) | 25 | S. aureus |

The minimum inhibitory concentration (MIC) values for these compounds indicate their effectiveness in inhibiting bacterial growth, with lower values representing higher potency.

Anticancer Activity

The structural similarities between this compound and known anticancer agents suggest potential therapeutic applications in oncology. In particular, derivatives containing the oxazole ring have been shown to induce apoptosis in cancer cells. For example:

- Caspase Activation : Compounds similar to this compound have demonstrated the ability to activate caspases, leading to programmed cell death.

| Compound | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Reference Compound (Compound 1k) | 270 | 229 | 63 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the oxazole ring and side chains can significantly impact efficacy:

- Substituent Effects : The introduction of different substituents on the phenyl ring can enhance antibacterial properties.

- Ring Modifications : Alterations to the oxazole or cyclobutane components can lead to improved anticancer activity.

Case Studies

Several studies have explored the biological activities of similar compounds:

- Antimicrobial Study : A series of oxazole derivatives were evaluated for their antimicrobial properties against various pathogens. The results indicated that certain modifications resulted in enhanced potency against resistant strains.

- Anticancer Efficacy : Research involving 2-phenyl oxazole derivatives demonstrated significant apoptosis induction in colorectal cancer cells, suggesting a pathway for further exploration in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.